molecular formula C5H8O3 B2699393 1,3-Dioxepan-2-one CAS No. 4427-94-5

1,3-Dioxepan-2-one

Cat. No. B2699393
CAS RN: 4427-94-5
M. Wt: 116.116
InChI Key: VKSWWACDZPRJAP-UHFFFAOYSA-N
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Description

1,3-Dioxepan-2-one is a chemical compound with the molecular formula C5H8O3 . It has an average mass of 116.115 Da and a monoisotopic mass of 116.047340 Da . It is also known by other names such as 1,3-Dioxepan-2-on in German, 1,3-Dioxépan-2-one in French .


Molecular Structure Analysis

The molecular structure of 1,3-Dioxepan-2-one consists of a seven-membered ring with two oxygen atoms and five carbon atoms . The compound has a cyclic structure, which is a characteristic feature of dioxepanes .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Dioxepan-2-one are primarily associated with its polymerization. The compound undergoes ring-opening polymerization, a process that has been studied extensively with various catalysts . The polymerization process is controlled and proceeds in a specific manner depending on the catalyst used .


Physical And Chemical Properties Analysis

1,3-Dioxepan-2-one has a molecular weight of 116.12 . It has a melting point of 55-60 °C and a predicted boiling point of 261.3±9.0 °C . The predicted density of the compound is 1.129±0.06 g/cm3 .

Scientific Research Applications

1. Ring-Opening Polymerization

  • Methods of Application: Three different organocatalysts, namely, 1- tert -butyl-4,4,4-tris (dimethylamino)-2,2-bis [tris (dimethylamino) phosphoranylidenamino]-2Λ 5 ,4Λ 5 -catenadi (phosphazene) ( t -BuP 4 ), 1,5,7-triazabicyclo [4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU), have been used as DXO ring-opening polymerization (ROP) catalysts at varied reaction conditions .
  • Results or Outcomes: The polymerizations are proceeded in a controlled manner with the three organocatalysts. It is deduced that t -BuP 4 and DBU catalysts are in an initiator/chain end activated ROP mechanism and TBD is in a nucleophilic ROP mechanism .

2. Synthesis of 1,3-Dioxan-2-ones

  • Application Summary: 1,3-Dioxepan-2-one is used in the synthesis of 1,3-Dioxan-2-ones. These compounds are important in various scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology .
  • Methods of Application: The synthesis of 1,3-Dioxan-2-ones involves the use of photo-aerobic selenium-π-acid multicatalysis .
  • Results or Outcomes: The synthesis of 1,3-Dioxan-2-ones has been successful and these motifs are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2-[4,5] and 1,3-diols .

3. In Situ Generation of 1,3-Dioxan-5-one Derivatives

  • Application Summary: 1,3-Dioxepan-2-one is used for in situ generation of 1,3-dioxan-5-one derivatives. These compounds are simple precursors for accessing carbohydrate structures .
  • Methods of Application: The method involves in situ generation of 1,3-dioxan-5-one derivatives from homoallylic carbonic acid esters .
  • Results or Outcomes: The method has been successful in producing 1,3-dioxan-5-one derivatives, which are important in accessing carbohydrate structures .

Future Directions

The future directions in the study of 1,3-Dioxepan-2-one are likely to involve further exploration of its polymerization processes and the development of new synthesis methods. The compound’s potential applications in the production of degradable polyesters and polycarbonates make it a subject of interest in sustainable chemical technologies .

properties

IUPAC Name

1,3-dioxepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5-7-3-1-2-4-8-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSWWACDZPRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155449-11-9
Details Compound: 1,3-Dioxepan-2-one, homopolymer
Record name 1,3-Dioxepan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155449-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxepan-2-one

Citations

For This Compound
99
Citations
J Matsuo, F Sanda, T Endo - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
Anionic ring‐opening polymerization of a seven‐membered cyclic carbonate, 1,3‐dioxepan‐2‐one (1), was carried out to observe that the higher the polymerization temperature and …
Number of citations: 40 onlinelibrary.wiley.com
J Matsuo, F Sanda, T Endo - Macromolecular Chemistry and …, 1998 - Wiley Online Library
Synthesis and cationic ring‐opening polymerization of a seven‐membered cyclic carbonate, 1,3‐dioxepan‐2‐one (1), were examined. The cationic ring‐opening polymerization of 1 …
Number of citations: 61 onlinelibrary.wiley.com
Y Shibasaki, F Sanda, T Endo - Macromolecular rapid …, 1999 - Wiley Online Library
The ring‐opening polymerization of 1,3‐dioxepan‐2‐one (7CC) was carried out by water‐hydrogen chloride as an initiator to obtain the corresponding polymer with the molecular …
Number of citations: 39 onlinelibrary.wiley.com
NJ Bialas, S Kühling, H Keul… - … Chemistry and Physics, 1990 - Wiley Online Library
Attempts of anionic ring‐opening polymerization of benzo‐1,3‐dioxolan‐2‐one (1) with sec‐butyllithium or potassium dihydronaphthylide as initiators in different solvents and under a …
Number of citations: 17 onlinelibrary.wiley.com
H Tomita, F Sanda, T Endo - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
This article deals with the polyaddition of a novel bis(seven‐membered cyclic carbonate), 1,2‐bis[3‐(1,3‐dioxepan‐2‐one‐5‐yl)‐propylthio]ethane, with the diamines 4,9‐dioxa‐1,12‐…
Number of citations: 138 onlinelibrary.wiley.com
J Matsuo, S Nakano, F Sanda… - Journal of Polymer …, 1998 - Wiley Online Library
Ring‐opening reactions of 1,3‐dioxepan‐2‐one (1) and 1,3‐dioxan‐2‐one (2) with several alcohols were examined. The reactions proceeded without trifluoroacetic acid (TFA) in low …
Number of citations: 46 onlinelibrary.wiley.com
Y Shibasaki, F Sanda, T Endo - Macromolecules, 2000 - ACS Publications
Ring-opening polymerization of cyclic carbonates (1,3-dioxepan-2-one and 5,5-dimethyl-1,3-dioxan-2-one) with triethyl and triisopropyl borates as initiators promoted by hydrogen …
Number of citations: 14 pubs.acs.org
D Takeuchi, T Aida, T Endo - Macromolecular rapid …, 1999 - Wiley Online Library
2,2′‐Methylenebis(6‐tert‐butyl‐4‐methylphenolate) titaniumdichloride (1 a) brought about the living polymerization of 1,3‐dioxepan‐2‐one (7CC) to give polymers with narrow …
Number of citations: 20 onlinelibrary.wiley.com
F Sanda, T Fueki, T Endo - Macromolecules, 1999 - ACS Publications
Cationic ring-opening polymerization of a cyclic carbonate carrying an exomethylene moiety, 5-methylene-1,3-dioxan-2-one (ExTMC), was carried out, and its behavior was compared …
Number of citations: 20 pubs.acs.org
J Park - Journal of the Korean Society of Industry Convergence, 2001 - koreascience.kr
기능성고분자재료 중의 하나인 7 원환 고리아세탈 화합물인 1, 3-dioxepan-2-one (1) 을 합성하고 고온조건 하에서 중합반응을 조사한 결과 선택적인 개환중합이 일어났다. 그러나 낮은 농도…
Number of citations: 0 koreascience.kr

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